(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one
Overview
Description
(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group and a 2-methylpropanoyl group attached to it. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. One common method is the reaction of (S)-phenylalaninol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the oxazolidinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its use as a chiral auxiliary, the compound forms diastereomeric complexes with substrates, facilitating selective reactions. The oxazolidinone ring provides a rigid framework that enhances stereocontrol in these processes.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one can be compared with other oxazolidinones such as:
- (4S)-4-benzyl-3-(2-chloropropanoyl)-1,3-oxazolidin-2-one
- (4S)-4-benzyl-3-(2-methoxypropanoyl)-1,3-oxazolidin-2-one
- (4S)-4-benzyl-3-(2-phenylpropanoyl)-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications. The presence of the benzyl group and the 2-methylpropanoyl group provides distinct steric and electronic properties, making it a valuable compound in asymmetric synthesis and other research areas.
Properties
IUPAC Name |
(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(2)13(16)15-12(9-18-14(15)17)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIYUSOHHCEUTC-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465852 | |
Record name | (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652157-27-2 | |
Record name | (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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